Methyl 4-(benzimidazol-1-yl)benzoate
Description
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 4-(benzimidazol-1-yl)benzoate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-8-12(9-7-11)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 |
InChI Key |
USTFFLGAYQZTMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group of 4-(benzimidazol-1-yl)benzoic acid reacts with methanol via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) is typically used as the catalyst, and the reaction is conducted under reflux conditions to accelerate ester formation:
Optimization Insights :
-
Catalyst Loading : A 1:1 molar ratio of acid to methanol ensures complete conversion without side reactions.
-
Temperature : Reflux (~70–80°C) minimizes side product formation while maintaining reaction efficiency.
-
Yield : Reported yields exceed 85% under optimal conditions.
Industrial Scalability
Continuous flow reactors enhance scalability by improving heat and mass transfer. For instance, maintaining a residence time of 30–60 minutes in a tubular reactor achieves >90% conversion, reducing production costs.
Benzimidazole Ring Construction via Phillips-Ladenburg Reaction
The Phillips-Ladenburg method constructs the benzimidazole core by condensing ortho-phenylenediamine with a carbonyl-containing precursor, followed by esterification.
Synthesis of 4-(Benzimidazol-1-yl)Benzoic Acid
Step 1 : Condensation of ortho-phenylenediamine with 4-formylbenzoic acid in acidic media (e.g., polyphosphoric acid) forms the benzimidazole ring:
Key Parameters :
-
Catalyst : Polyphosphoric acid (PPA) facilitates cyclization at 120–130°C.
Step 2 : Esterification proceeds as described in Section 1.
Alternative Carbonyl Precursors
Substituting 4-formylbenzoic acid with methyl 4-formylbenzoate allows simultaneous esterification and cyclization, though yields drop to ~65% due to competing hydrolysis.
Weidenhagen Reaction with Oxidative Cyclization
This method employs aldehydes and oxidizing agents to form the benzimidazole ring, offering a complementary route to Phillips-Ladenburg.
Reaction Protocol
4-Carboxybenzaldehyde reacts with ortho-phenylenediamine in ethanol under oxygen atmosphere, catalyzed by copper acetate:
Optimization :
-
Oxidant : Molecular oxygen (O₂) ensures regioselective formation of the 1-yl isomer.
Comparative Analysis of Preparation Methods
Industrial-Scale Considerations
Continuous Flow Esterification
Adopting flow chemistry reduces reaction time from hours to minutes. For example, using a microreactor with H₂SO₄ at 100°C achieves 95% conversion in 15 minutes, compared to 6 hours in batch.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzimidazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 65-75 |
| Esterification | SOCl₂, MeOH, reflux, 4h | 85-90 |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies functional groups (e.g., ester carbonyl at ~168 ppm in ¹³C NMR) and aromatic proton environments .
- X-ray Crystallography : SHELX software refines crystal structures (e.g., monoclinic P21/c space group, β ≈ 95°), providing bond lengths/angles and confirming stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 293.1) .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases), with scoring functions (ΔG ≈ -9.5 kcal/mol) indicating affinity .
- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%) .
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- HPLC Stability Testing : Monitor degradation in PBS (pH 7.4, 37°C) over 48h; >90% stability indicates suitability for in vivo studies .
- Mass Balance Analysis : Quantify metabolites (e.g., hydrolyzed benzoic acid) via LC-MS .
Basic: How can researchers design experiments to evaluate pharmacological potential?
Answer:
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays (72h exposure, IC₅₀ ≈ 15 µM) .
- Enzyme Inhibition : Measure kinase inhibition (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
Advanced: What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole 2-position to improve target binding .
- Prodrug Design : Replace the methyl ester with ethyl to alter pharmacokinetics (e.g., logP from 2.1 to 2.8) .
Basic: What analytical techniques quantify this compound in complex matrices?
Answer:
- HPLC-UV : C18 column, acetonitrile/water (70:30), λ = 254 nm; LOD = 0.1 µg/mL .
- Calibration Curve : Linear range 1–100 µg/mL (R² > 0.995) .
Advanced: How is SHELXL software applied in crystallographic refinement?
Answer:
- Data Input : Integrate .hkl files from Bruker CCD diffractometers .
- Refinement Parameters : Anisotropic displacement parameters (R₁ < 0.05) and twin refinement for high-resolution data .
Advanced: What experimental setups study the compound’s enzyme inhibition mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
